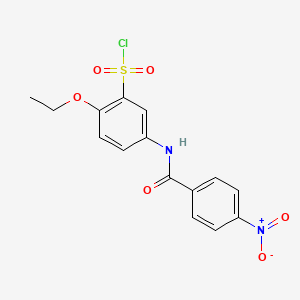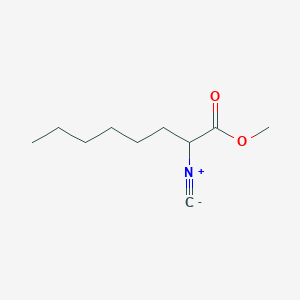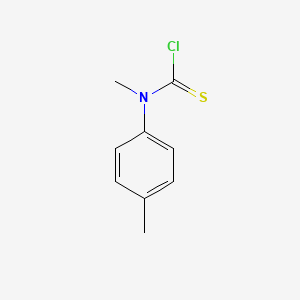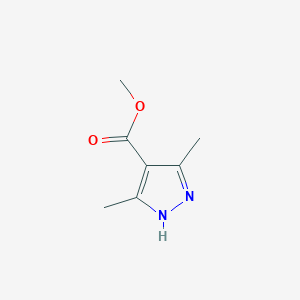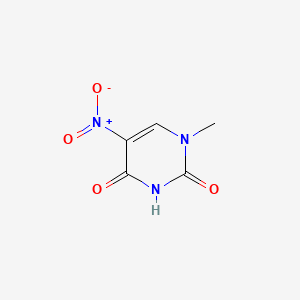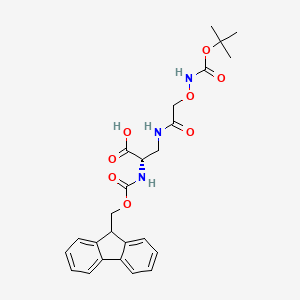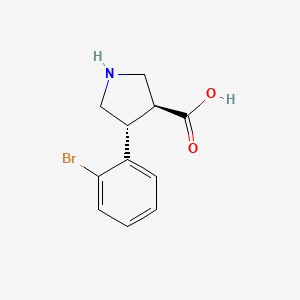
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12BrNO21. It has a molecular weight of 270.12 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid”. However, it is available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid” is based on its molecular formula, C11H12BrNO21. Unfortunately, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid” are not fully detailed in the sources I found. However, its molecular weight is 270.12 g/mol and its molecular formula is C11H12BrNO21.Scientific Research Applications
Chemical Synthesis and Material Applications
Synthetic Pathways and Intermediate Applications : The synthesis of complex molecules often involves intermediates like pyrrolidine derivatives, which play a crucial role in the development of new compounds with potential applications in drug development and material sciences. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide development, highlights the utility of bromophenyl and pyrrolidine components in creating compounds with specific biological activities (Niu Wen-bo, 2011).
Metal-Organic Frameworks (MOFs) for Gas Adsorption : Research into the development of porous metal-organic frameworks (MOFs) utilizing pyridine and carboxylic acid derivatives demonstrates significant potential for hydrogen storage and carbon dioxide capture. These materials are crucial for energy storage and environmental applications. The study on twelve-connected MOFs highlights their high hydrogen adsorption capacity, indicating the importance of pyrrolidine and carboxylic acid derivatives in designing new materials for energy and environmental sustainability (Junhua Jia et al., 2007).
Analytical Chemistry and Separation Technologies : Derivatives of pyridine and carboxylic acids are also instrumental in developing novel analytical methodologies. For example, the use of carboxylic acids as electronic competitors in the separation of inorganic anions on porous graphitic carbon showcases the application of these compounds in improving chromatographic techniques and detection systems, which are pivotal in environmental monitoring and pharmaceutical analysis (C. Elfakir et al., 1998).
Coordination Polymers for Photoluminescence : The synthesis and characterization of lanthanide coordination polymers using pyridine and carboxylate ligands reveal applications in luminescent materials. These frameworks can serve in sensing, imaging, and light-emitting devices, demonstrating the versatility of pyrrolidine and carboxylic acid derivatives in materials science (C. Qin et al., 2005).
Safety And Hazards
The safety and hazards associated with “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid” are not specified in the sources I found.
Future Directions
The future directions of “(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid” are not specified in the sources I found. However, it is mentioned that this compound is used for research purposes1.
properties
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSCRAWFNNSIP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376082 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047651-83-1 | |
| Record name | (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




